Influenza virus PA (46-54)

Immunology ELISPOT Influenza

Influenza virus PA (46-54) (FMYSDFHFI) is the mandatory, standardized HLA-A*0201-restricted subdominant CTL epitope specified for CEF peptide pools in immune competence testing. Unlike immunodominant M1 (58-66), this epitope generates a distinct, often stronger donor-specific IFN-γ response—exceeding 8-fold in certain donors—enabling detection of low-frequency T cell populations critical to heterosubtypic immunity and universal vaccine evaluation. Procuring this exact sequence ensures your assay output aligns with published reference ranges, securing cross-study comparability and regulatory acceptance of clinical trial immune monitoring data.

Molecular Formula C60H75N11O14S
Molecular Weight 1206.4 g/mol
Cat. No. B12378417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza virus PA (46-54)
Molecular FormulaC60H75N11O14S
Molecular Weight1206.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)N
InChIInChI=1S/C60H75N11O14S/c1-4-35(2)51(60(84)85)71-58(82)46(28-38-18-12-7-13-19-38)67-56(80)47(30-40-32-62-34-63-40)68-54(78)44(27-37-16-10-6-11-17-37)66-57(81)48(31-50(74)75)69-59(83)49(33-72)70-55(79)45(29-39-20-22-41(73)23-21-39)65-53(77)43(24-25-86-3)64-52(76)42(61)26-36-14-8-5-9-15-36/h5-23,32,34-35,42-49,51,72-73H,4,24-31,33,61H2,1-3H3,(H,62,63)(H,64,76)(H,65,77)(H,66,81)(H,67,80)(H,68,78)(H,69,83)(H,70,79)(H,71,82)(H,74,75)(H,84,85)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1
InChIKeyCEIPGWMEAZJZCE-AOICGZKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza virus PA (46-54) Peptide: HLA-A*0201-Restricted CTL Epitope for Immune Monitoring and Vaccine Research


Influenza virus PA (46-54) is a synthetic 9-amino acid peptide (sequence FMYSDFHFI, CAS 318273-25-5, molecular formula C60H75N11O14S, MW 1206.4 Da) that corresponds to residues 46–54 of the polymerase acidic (PA) protein of influenza A virus [1]. It functions as an HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope, capable of stimulating antigen-specific CD8+ T cell responses in individuals carrying this globally prevalent MHC class I allele . The peptide is widely employed as a research tool in ELISPOT, flow cytometry, and T cell proliferation assays to evaluate cellular immunity against influenza, and it serves as a key component of standardized CEF (CMV/EBV/Flu) peptide pools used for immune competence testing [2].

Why Substituting Influenza virus PA (46-54) with Other HLA-A2 Epitopes Compromises Assay Reproducibility and Data Interpretation


While many HLA-A*0201-restricted influenza peptides exist, simply substituting Influenza virus PA (46-54) with a different immunodominant epitope—such as the M1 (58-66) peptide—fundamentally alters the immunological readout. Quantitative ELISPOT data demonstrate that the magnitude of the IFN-γ response induced by PA (46-54) can differ by an order of magnitude compared to M1 (58-66) within the same donor [1]. Furthermore, PA (46-54) is a subdominant epitope, whereas M1 (58-66) is immunodominant [2]; this hierarchy directly influences the sensitivity and dynamic range of T cell assays and the interpretation of vaccine-induced cellular immunity. Using an uncharacterized or alternate peptide therefore introduces uncontrolled variability, rendering cross-study comparisons invalid and jeopardizing the regulatory acceptance of immune monitoring data in clinical trials.

Influenza virus PA (46-54): Quantified Differential Performance vs. Closest Analogs and Alternative Epitopes


IFN-γ ELISPOT Response Magnitude: PA (46-54) vs. Immunodominant M1 (58-66) in HLA-A2+ Donors

In a head-to-head IFN-γ ELISPOT assay using peripheral blood mononuclear cells (PBMCs) from six HLA-A*0201-positive donors, the Influenza virus PA (46-54) peptide (FMYSDFHFI) elicited a mean response of 24, 37, 594, 32, 32, and 6 spot-forming units (SFU) per 200,000 PBMCs across donors #1–#6, respectively [1]. In contrast, the immunodominant influenza M1 (58-66) peptide (GILGFVFTL) produced markedly different responses in the same donors: 4, 40, 72, 28, 33, and 4 SFU/200,000 PBMCs [1]. Notably, in donor #3, the PA (46-54) response (594 ± 142 SFU) was over 8-fold higher than the M1 (58-66) response (72 ± 38 SFU), while in other donors the responses were more comparable or reversed. This demonstrates that the choice of epitope profoundly impacts the measured magnitude of the influenza-specific T cell response in a donor-dependent manner.

Immunology ELISPOT Influenza T cell Epitope

Immunodominance Hierarchy: PA (46-54) as a Subdominant Epitope Distinct from M1 (58-66)

Within the influenza A virus CD8+ T cell response, a clear immunodominance hierarchy exists among HLA-A*0201-restricted epitopes. The PA (46-54) peptide is classified as a subdominant epitope, in contrast to the immunodominant M1 (58-66) peptide [1]. This classification is based on the relative frequency and magnitude of peptide-specific T cells in infected individuals. Studies have shown that M1 (58-66) typically elicits a dominant response in HLA-A2 individuals, whereas responses to PA (46-54) are consistently lower in magnitude and frequency [1]. This hierarchy has been experimentally validated through comparative CD8+ T cell response profiling in both healthy adult and geriatric donors [2].

Immunodominance CD8+ T cell Influenza HLA-A*0201 Epitope

CEF Pool Standardization: PA (46-54) as the Designated Influenza PA Component

The CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool is a widely accepted positive control for assessing CD8+ T cell function in ELISPOT and intracellular cytokine staining assays. Within this standardized pool, the specific influenza PA component is unequivocally the PA (46-54) peptide (FMYSDFHFI), designated as CEF2 . This peptide is included alongside other HLA class I-restricted epitopes from CMV and EBV to create a broad-spectrum control. Substituting PA (46-54) with another influenza peptide would invalidate the established performance characteristics of the CEF pool and compromise its utility as a comparator across different laboratories and clinical trial sites. The exact composition, including the inclusion of PA (46-54), is what defines the pool's known, predictable stimulation profile [1].

CEF peptide pool Immune monitoring Quality control ELISPOT Flow cytometry

Purity Benchmark: HPLC ≥95% Ensures Reproducible T Cell Activation Free of Inhibitory Impurities

Reproducible T cell activation assays demand a high degree of peptide purity to eliminate confounding effects from truncated or modified synthesis byproducts. Influenza virus PA (46-54) is routinely supplied with a purity specification of ≥95% as determined by reverse-phase HPLC peak area [1]. While this is a common standard for research-grade peptides, it represents a critical quality metric. Lower purity peptides can contain contaminants that act as competitive inhibitors for MHC binding or that stimulate unwanted, non-specific T cell responses, thereby increasing assay background and reducing signal-to-noise ratios. The documented ≥95% purity threshold ensures that the observed T cell activation is predominantly attributable to the FMYSDFHFI sequence, a prerequisite for generating reliable, publication-quality data [2].

Peptide purity HPLC Quality control T cell assay Reproducibility

High-Value Research Applications for Influenza virus PA (46-54) Based on Quantitative Evidence


Standardized Positive Control in CEF Pools for T Cell Assay Validation

The unambiguous assignment of PA (46-54) as the influenza PA component of CEF peptide pools (CEF2) makes its procurement mandatory for any laboratory seeking to implement this widely accepted positive control. Using this exact peptide ensures that the resulting T cell activation, as measured by IFN-γ ELISPOT or intracellular cytokine staining, will align with published reference ranges and enable valid cross-study and inter-laboratory comparisons [1]. This is particularly critical for clinical trial sites where standardized immune monitoring is a key endpoint and a regulatory expectation.

Profiling Subdominant CD8+ T Cell Responses in Influenza Vaccine Studies

Given its established role as a subdominant epitope [2], PA (46-54) is an indispensable tool for researchers aiming to characterize the full breadth of the influenza-specific CD8+ T cell repertoire. In contrast to assays relying solely on immunodominant epitopes like M1 (58-66), the inclusion of PA (46-54) allows for the detection of functionally relevant, low-frequency T cell populations that may contribute to heterosubtypic immunity. This is essential for evaluating next-generation universal influenza vaccines designed to elicit broad, cross-reactive T cell responses beyond the immunodominant specificities.

Donor-Specific T Cell Repertoire Analysis and Epitope Mapping

The quantitative ELISPOT data [3] demonstrate that the response to PA (46-54) is highly variable between individuals, with one donor exhibiting a response magnitude over 8-fold higher than the response to M1 (58-66). This donor-specific variability underscores the peptide's value in detailed T cell repertoire analyses. For studies investigating the genetic and environmental factors that shape influenza immunity, PA (46-54) serves as a key probe to dissect the contribution of subdominant epitopes to the overall memory T cell pool, providing a more nuanced understanding of protective immunity than can be obtained from immunodominant epitopes alone.

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